molecular formula C9H14BrN3O B13063337 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13063337
M. Wt: 260.13 g/mol
InChI Key: RDGALZWJQNYFIA-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11BrN2O. This compound is characterized by a bromine atom attached to a pyrazole ring, which is further substituted with an oxan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-2-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine include:

    4-Bromo-1-(oxan-2-yl)-1H-indazole: This compound has a similar structure but with an indazole ring instead of a pyrazole ring.

    4-Bromo-1-(oxan-2-yl)-2-methylimidazole: This compound features a methyl group on the imidazole ring, providing different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics compared to its analogs.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-(oxan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

RDGALZWJQNYFIA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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